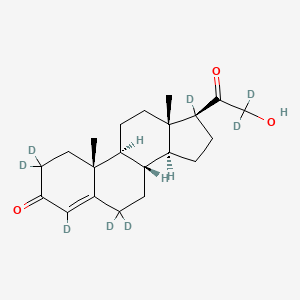

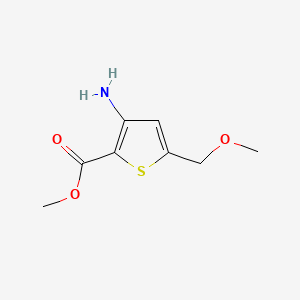

![molecular formula C14H11N3O3 B588502 1-(1H-苯并[d]咪唑-2-基)-3-甲基-4-氧代-1,4-二氢吡啶-2-羧酸 CAS No. 1163685-30-0](/img/structure/B588502.png)

1-(1H-苯并[d]咪唑-2-基)-3-甲基-4-氧代-1,4-二氢吡啶-2-羧酸

描述

1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, also known as 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, is a useful research compound. Its molecular formula is C14H11N3O3 and its molecular weight is 269.26. The purity is usually 95%.

BenchChem offers high-quality 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成效率改进

雷贝拉唑:,用于治疗胃酸相关疾病,可以使用连续流动微反应器更有效地合成 .

立即释放口服片剂

立即释放(IR)口服雷贝拉唑钠片剂的开发是快速有效性和胃稳定性治疗胃食管反流病的重要进步 . 这些片剂设计为大约12个月稳定并快速溶解,提供立即的治疗缓解 .

漂浮微球制剂

雷贝拉唑已被制成漂浮微球,这是一种新型药物递送系统。 该系统旨在增加药物在胃中的停留时间,从而提高其抑制胃酸分泌的有效性 .

独特的质子泵抑制剂特性

雷贝拉唑因其独特的药理特性而在质子泵抑制剂(PPIs)中脱颖而出。 它具有更快的化学活化速率,更早的起效时间,并且与其他PPIs相比,对环境pH的激活依赖性更低 . 这使得它对需要快速减少胃酸分泌的疾病特别有效。

血管修复和炎症消退

研究表明,雷贝拉唑可能在血管修复和炎症消退中发挥作用。 它不会影响肺血管通透性或嗜中性粒细胞的隔离,突出了其在胃酸管理以外的治疗应用中的潜力 .

药品开发中的质量源于设计

质量源于设计(QbD)方法已应用于雷贝拉唑制剂的开发,确保高质量的药品。 这种方法强调了解制剂和制造过程,以确保最终产品满足所需的质量标准 .

作用机制

Target of Action

The primary target of Rabeprazole RCA Free Acid is the H+/K+ ATPase enzyme , also known as the gastric proton pump . This enzyme is located in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid .

Mode of Action

Rabeprazole RCA Free Acid is a proton pump inhibitor (PPI) . It works by covalently binding to the H+/K+ ATPase enzyme, thereby inhibiting its function . This inhibition suppresses the secretion of gastric acid, both basal and stimulated, in a dose-dependent manner . The compound is a prodrug, which means it is activated in the acidic environment of the parietal cells, where it transforms into its active sulphenamide form .

Biochemical Pathways

The inhibition of the H+/K+ ATPase enzyme by Rabeprazole RCA Free Acid disrupts the normal biochemical pathway of gastric acid production. This leads to a decrease in gastric acidity and an increase in gastric pH

Pharmacokinetics

Rabeprazole RCA Free Acid is metabolized primarily through a non-enzymatic pathway, making it less susceptible to the influence of genetic polymorphisms for CYP2C19 . This results in minor influences on its pharmacokinetics and pharmacodynamics

Result of Action

The inhibition of gastric acid secretion by Rabeprazole RCA Free Acid leads to a reduction in gastric acidity. This can provide symptomatic relief for conditions where gastric acid directly worsens symptoms, such as gastroesophageal reflux disease (GERD), duodenal ulcers, and gastric ulcers .

Action Environment

Rabeprazole RCA Free Acid is extremely unstable and degrades in acidic environments . Therefore, it is typically manufactured and supplied in enteric-coated tablet form to protect it from the acidic environment of the stomach . The compound’s action, efficacy, and stability can

生化分析

Biochemical Properties

Rabeprazole RCA Free Acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary metabolic pathway of Rabeprazole RCA Free Acid involves non-enzymatic conversion to rabeprazole-thioether . A minor metabolic pathway is via the cytochrome P450 liver isoenzymes CYP2C19 and CYP3A4 . These interactions significantly influence the biochemical properties of this compound.

Cellular Effects

Rabeprazole RCA Free Acid has a profound effect on various types of cells and cellular processes. It is used to treat symptoms of gastroesophageal reflux disease (GERD), helping gastrointestinal ulcers heal, eradicating Helicobacter pylori, and treating hypersecretory conditions such as Zollinger-Ellison Syndrome . It influences cell function by inhibiting the final transport of hydrogen ions into the gastric lumen, thereby suppressing gastric acid secretion .

Molecular Mechanism

The mechanism of action of Rabeprazole RCA Free Acid involves specific inhibition of the H+, K+ ATPase, which is found at the secretory surface of parietal cells . By doing so, it inhibits the final transport of hydrogen ions into the gastric lumen . This inhibition is selective and irreversible, leading to a decrease in gastric acid production .

Temporal Effects in Laboratory Settings

In laboratory settings, the metabolic stability of Rabeprazole RCA Free Acid decreases as a function of incubation time . This results in the formation of thioether rabeprazole via nonenzymatic degradation and enzymatic metabolism . The compound exhibits first-order kinetics in microsome-free solution but shows non-linear kinetics in the microsome-present reaction system .

Dosage Effects in Animal Models

The effects of Rabeprazole RCA Free Acid vary with different dosages in animal models . Proton Pump Inhibitors (PPIs) like Rabeprazole RCA Free Acid are very effective drugs, used for gastric acid inhibition and therapy of important erosive and non-erosive gastrointestinal disorders in animals as well as humans .

Metabolic Pathways

Rabeprazole RCA Free Acid is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The primary metabolic pathway of Rabeprazole RCA Free Acid is non-enzymatic conversion to rabeprazole-thioether .

Transport and Distribution

Rabeprazole RCA Free Acid is transported and distributed within cells and tissues. It inhibits the H+, K+ ATPase of the coating gastric cells and dose-dependent oppresses basal and stimulated gastric acid secretion . This inhibition leads to a decrease in gastric acid production, affecting the transport and distribution of this compound within cells and tissues .

Subcellular Localization

The subcellular localization of Rabeprazole RCA Free Acid is primarily in the parietal cells of the stomach . It is protonated, accumulates, and is transformed to an active sulfenamide in the acid environment of the parietal cells . This localization aligns with its role as a vital enzyme in the process of photosynthesis .

属性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-3-methyl-4-oxopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-8-11(18)6-7-17(12(8)13(19)20)14-15-9-4-2-3-5-10(9)16-14/h2-7H,1H3,(H,15,16)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHQVBYUZFZICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=CC1=O)C2=NC3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735425 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163685-30-0 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163685300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-BENZIMIDAZOL-2-YL)-3-METHYL-4-OXO-1,4-DIHYDROPYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5O9ZS633T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How was 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid identified as a degradation product of Rabeprazole?

A1: The research paper describes how Rabeprazole tablets were subjected to stress conditions (40°C/75% relative humidity for 6 months) []. During this stability study, three unknown impurities were detected using HPLC. The impurity with a relative retention time (RRT) of 0.17 was successfully isolated using preparative HPLC. This isolated compound was then characterized using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), leading to its identification as 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid [].

Q2: What analytical techniques were employed to characterize the degradation product?

A2: The researchers utilized a multifaceted approach to characterize the degradation product. Firstly, they employed High-Performance Liquid Chromatography (HPLC) to separate the compound from other components in the stressed Rabeprazole tablets []. Following isolation, the structure of 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid was elucidated using NMR and MS techniques []. These methods provided crucial information about the compound's molecular structure and weight, confirming its identity as a degradation product of Rabeprazole.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

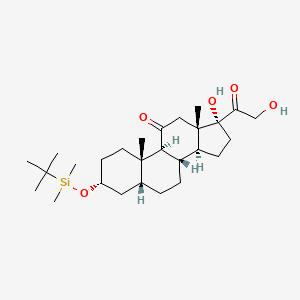

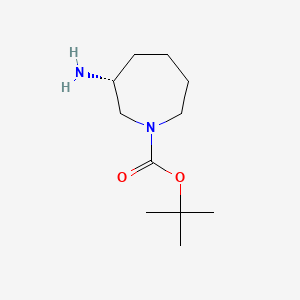

![[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B588430.png)

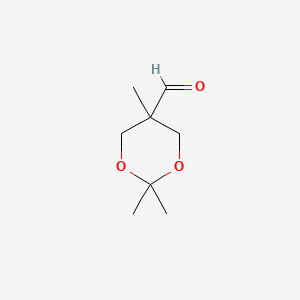

![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)

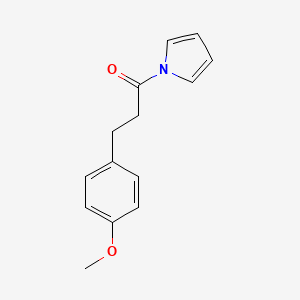

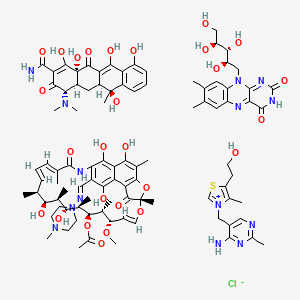

![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)